Cyano(ethyl)methylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

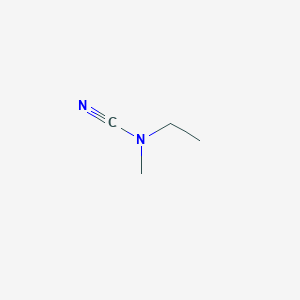

Cyano(ethyl)methylamine is an organic compound with the molecular formula C4H8N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by methyl and ethyl groups

准备方法

Synthetic Routes and Reaction Conditions

Cyano(ethyl)methylamine can be synthesized through several methods. One common approach involves the reaction of cyanamide with methyl and ethyl halides under basic conditions. The reaction typically proceeds as follows:

Reaction with Methyl Halide: Cyanamide reacts with methyl iodide in the presence of a base such as sodium hydroxide to form N-methylcyanamide.

Reaction with Ethyl Halide: The N-methylcyanamide is then reacted with ethyl iodide under similar conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions

Cyano(ethyl)methylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitriles or amides.

Reduction: Primary amines.

Substitution: Various substituted cyanamides depending on the electrophile used.

科学研究应用

Chemical Reactions

Cyano(ethyl)methylamine can undergo several types of chemical reactions:

- Oxidation : Can be oxidized to form nitriles or amides.

- Reduction : Can be reduced to primary amines using reagents like lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions with halides or other electrophiles.

These reactions make this compound a versatile building block in organic synthesis.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions that are essential for developing pharmaceuticals and agrochemicals.

Biological Studies

Research has demonstrated that this compound can inhibit enzymes involved in critical biological processes. For example, derivatives of this compound have shown potent activity against TAK1 (transforming growth factor beta-activated kinase 1), which is involved in cancer cell survival pathways. A study reported an IC50 value as low as 27 nM for TAK1 inhibition, indicating its potential for therapeutic applications in oncology.

Neuropharmacology

Another area of interest is the activity of this compound derivatives at opioid receptors. Certain modifications to the structure have resulted in compounds with nanomolar potency at the μ-opioid receptor. This suggests potential applications in pain management therapies.

Case Studies

- TAK1 Inhibition : Research indicates that derivatives related to this compound exhibit significant TAK1 inhibitory activity, suggesting their potential role in cancer therapy by inducing apoptosis in cancer cells.

- Opioid Receptor Activity : Investigations into cyanomethyl compounds revealed their functional activity at the μ-opioid receptor, highlighting their potential as effective analgesics.

作用机制

The mechanism by which Cyano(ethyl)methylamine exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable intermediates with various biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

相似化合物的比较

Similar Compounds

N-methylcyanamide: Lacks the ethyl group, making it less sterically hindered.

N-ethylcyanamide: Lacks the methyl group, affecting its reactivity and solubility.

N,N-dimethylcyanamide: Contains two methyl groups, leading to different steric and electronic properties.

Uniqueness

Cyano(ethyl)methylamine is unique due to the presence of both methyl and ethyl groups, which influence its chemical reactivity and interactions with other molecules. This dual substitution provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.

生物活性

Cyano(ethyl)methylamine (CEMA), a compound with the chemical formula C₅H₈N₂, has garnered attention in various fields due to its unique biological activities and potential applications. This article delves into the biological activity of CEMA, exploring its mechanisms of action, applications in research, and comparisons with similar compounds.

CEMA is characterized by the presence of both cyano and amine functional groups, which contribute to its reactivity and biological interactions. The compound can participate in several chemical reactions including:

- Oxidation : Transforming into nitriles or amides.

- Reduction : Converting to primary amines.

- Substitution : Engaging in nucleophilic substitution reactions with halides or other electrophiles.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The interaction of CEMA with nucleophiles and electrophiles allows it to form stable intermediates with various biological molecules, influencing their activity. The specific molecular targets and pathways depend on the context of its application.

Enzyme Inhibition and Protein Interactions

CEMA has been utilized in studies focusing on enzyme inhibition and protein interactions. Its ability to act as a building block in organic synthesis makes it valuable for developing more complex molecules that may exhibit significant biological activities. For instance, research indicates that derivatives of similar compounds can inhibit key enzymes involved in cancer cell survival, such as TAK1 (transforming growth factor beta-activated kinase 1) which regulates critical signaling pathways .

Case Studies

- TAK1 Inhibition : A study demonstrated that derivatives related to CEMA exhibited potent TAK1 inhibitory activity with an IC50 value as low as 27 nM. This suggests that compounds derived from CEMA could potentially induce apoptosis in cancer cells by inhibiting survival pathways .

- Opioid Receptor Activity : Another investigation highlighted the functional activity of cyanomethyl compounds at the μ-opioid receptor (MOR). Certain derivatives showed nanomolar potency, indicating that modifications to the CEMA structure could enhance its efficacy as a MOR agonist .

Comparative Analysis

CEMA can be compared with similar compounds to highlight its unique properties:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-methylcyanamide | Lacks ethyl group | Less sterically hindered, different reactivity |

| N-ethylcyanamide | Lacks methyl group | Affects solubility and reactivity |

| N,N-dimethylcyanamide | Contains two methyl groups | Different steric and electronic properties |

CEMA's dual substitution (methyl and ethyl groups) provides a balance between steric hindrance and electronic effects, enhancing its versatility in biological applications.

Applications in Research

CEMA's applications extend beyond enzyme inhibition:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Cyano(ethyl)methylamine, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, Gabriel synthesis (using phthalimide derivatives) is effective for primary amines but may require modifications for secondary amines like this compound. Purity optimization involves fractional distillation under inert atmospheres (to prevent cyano group degradation) and characterization via HPLC or GC-MS to monitor byproducts .

Q. How should this compound be characterized to confirm its structural identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify methyl, ethyl, and cyano group positions.

- Mass spectrometry (MS) to confirm molecular weight (e.g., NIST-standardized MS libraries for fragmentation patterns) .

- FT-IR to detect the C≡N stretch (~2200 cm⁻¹) and amine N-H stretches.

Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (amine and cyano groups are irritants) .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.

- Waste Disposal : Neutralize with dilute acetic acid before segregating as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Design experiments with systematic pH (2–12) and temperature (20–80°C) gradients. Use UV-Vis spectroscopy to track degradation kinetics.

- Hypothesis Testing : If conflicting data arise (e.g., instability in acidic vs. basic media), validate via LC-MS to identify degradation products (e.g., hydrolysis of cyano groups to carboxylic acids) .

- Statistical Analysis : Apply ANOVA to determine significance of environmental factors .

Q. What experimental strategies are recommended for studying this compound’s interaction with photocatalytic surfaces?

- Methodological Answer :

- Photocatalytic Setup : Use crystalline g-C₃N₄ co-doped with alkali metals and cyano groups (similar to methylamine degradation studies). Monitor reaction progress via:

- GC-MS for volatile intermediates.

- TOC Analysis to quantify mineralization efficiency .

- Mechanistic Probes : Add radical scavengers (e.g., isopropanol for •OH, EDTA for h⁺) to identify dominant degradation pathways.

Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinities to target receptors (e.g., amine transporters).

- QSAR Models : Correlate substituent effects (e.g., cyano position) with bioactivity using datasets from analogs like [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine .

- Docking Studies : Use AutoDock Vina to screen virtual libraries for optimized interactions .

属性

IUPAC Name |

ethyl(methyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-3-6(2)4-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZAGJSUEAJPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。